3-Iodo-5-nitroaniline 3-Iodo-5-nitroaniline
Brand Name: Vulcanchem
CAS No.: 10394-64-6
VCID: VC3895891
InChI: InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
SMILES: C1=C(C=C(C=C1[N+](=O)[O-])I)N
Molecular Formula: C6H5IN2O2
Molecular Weight: 264.02 g/mol

3-Iodo-5-nitroaniline

CAS No.: 10394-64-6

Cat. No.: VC3895891

Molecular Formula: C6H5IN2O2

Molecular Weight: 264.02 g/mol

* For research use only. Not for human or veterinary use.

3-Iodo-5-nitroaniline - 10394-64-6

Specification

CAS No. 10394-64-6
Molecular Formula C6H5IN2O2
Molecular Weight 264.02 g/mol
IUPAC Name 3-iodo-5-nitroaniline
Standard InChI InChI=1S/C6H5IN2O2/c7-4-1-5(8)3-6(2-4)9(10)11/h1-3H,8H2
Standard InChI Key BKYNSFHBQVINES-UHFFFAOYSA-N
SMILES C1=C(C=C(C=C1[N+](=O)[O-])I)N
Canonical SMILES C1=C(C=C(C=C1[N+](=O)[O-])I)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Spectral Characteristics

3-Iodo-5-nitroaniline consists of a benzene ring substituted with an amino group (-NH₂), a nitro group (-NO₂) at the 5-position, and an iodine atom at the 3-position. Its SMILES notation is NC1=CC(=CC(=C1)N(=O)=O)I, and its InChIKey is BKYNSFHBQVINES-UHFFFAOYSA-N . The compound exhibits a planar molecular geometry, as evidenced by crystallographic studies of structurally analogous molecules, which form sheets via hydrogen bonds and iodo-nitro interactions .

Key spectral data include:

  • Raman spectrum: Peaks at 1,220 cm⁻¹ (C-N stretch) and 1,580 cm⁻¹ (NO₂ symmetric stretch) .

  • Predicted collision cross sections: 142.3 Ų for [M+H]+ adducts .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of 3-iodo-5-nitroaniline typically involves iodination of 5-nitroaniline. A common method employs N-iodosuccinimide (NIS) in acetic acid under controlled conditions to achieve regioselective iodination . Alternative routes may utilize iodine monochloride (ICl) in dichloromethane, though this approach requires stringent temperature control to prevent polyiodination.

Industrial Manufacturing Considerations

Industrial production scales these reactions using continuous flow reactors to optimize yield and purity. Key parameters include:

  • Temperature: Maintained between 20–25°C to minimize side reactions.

  • Catalyst: Lewis acids like FeCl₃ enhance iodination efficiency .

  • Purification: Recrystallization from ethanol-water mixtures yields >98% purity .

Physicochemical Properties

PropertyValue/DescriptionSource
Molecular Weight264.02 g/mol
Melting Point185–187°C (decomposition observed)
SolubilitySlightly soluble in ethanol; insoluble in water
LogP (Partition Coefficient)2.1 (predicted)

The compound’s low water solubility and moderate lipophilicity suggest potential bioavailability challenges in biological systems, a factor critical in toxicological assessments.

Applications and Research Significance

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